(S)-N-(1-(m-Tolyl)ethyl)thietan-3-amine
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Overview
Description
(S)-N-(1-(m-Tolyl)ethyl)thietan-3-amine is a chiral amine compound featuring a thietane ring, which is a four-membered ring containing a sulfur atom. The presence of the chiral center at the nitrogen atom makes this compound optically active, meaning it can exist in two enantiomeric forms. The (S)-enantiomer refers to the specific spatial arrangement of the atoms around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(1-(m-Tolyl)ethyl)thietan-3-amine typically involves the following steps:
Formation of the Thietane Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the Chiral Center: The chiral center can be introduced via asymmetric synthesis or chiral resolution techniques.
Attachment of the m-Tolyl Group: This step involves the substitution of a suitable leaving group with the m-tolyl group under appropriate conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic routes for higher yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-N-(1-(m-Tolyl)ethyl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions involving alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups.
Scientific Research Applications
Chemistry: As a chiral building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying enzyme interactions or receptor binding.
Medicine: As a precursor for the development of pharmaceutical compounds with specific biological activities.
Industry: In the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-N-(1-(m-Tolyl)ethyl)thietan-3-amine would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing their activity through binding interactions. The pathways involved would vary based on the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
®-N-(1-(m-Tolyl)ethyl)thietan-3-amine: The enantiomer of the (S)-form, with different optical activity.
N-(1-(m-Tolyl)ethyl)thietan-3-amine: Without specifying the chiral center, this compound can exist as a racemic mixture.
Thietan-3-amine derivatives: Compounds with different substituents on the thietane ring or the amine group.
Uniqueness
(S)-N-(1-(m-Tolyl)ethyl)thietan-3-amine is unique due to its specific chiral configuration and the presence of the m-tolyl group, which can influence its chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C12H17NS |
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Molecular Weight |
207.34 g/mol |
IUPAC Name |
N-[(1S)-1-(3-methylphenyl)ethyl]thietan-3-amine |
InChI |
InChI=1S/C12H17NS/c1-9-4-3-5-11(6-9)10(2)13-12-7-14-8-12/h3-6,10,12-13H,7-8H2,1-2H3/t10-/m0/s1 |
InChI Key |
FTXAIKKIUBORIP-JTQLQIEISA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)[C@H](C)NC2CSC2 |
Canonical SMILES |
CC1=CC(=CC=C1)C(C)NC2CSC2 |
Origin of Product |
United States |
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